Kaur-16-EN-18-oic acid, 13-hydroxy-

organic anion transporter renal drug clearance OAT1/OAT3 inhibition

Steviol (CAS 471-80-7), chemically designated as (4α)-13-hydroxykaur-16-en-18-oic acid, is an ent-kaurene diterpenoid that constitutes the aglycone core shared by all steviol glycoside sweeteners including stevioside, rebaudioside A, and rubusoside. Unlike its glycosylated progenitors, which function primarily as high-intensity sweeteners (200–300× sweeter than sucrose), steviol is the circulating metabolite generated upon colonic bacterial deglycosylation of ingested steviol glycosides in vivo.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 471-80-7
Cat. No. B1681142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaur-16-EN-18-oic acid, 13-hydroxy-
CAS471-80-7
SynonymsSteviol;  13-O-Glucosylsteviol;  Hydroxydehydrostevic Acid;  13-hydroxy Kaurenoic Acid;  NSC 226902.
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O
InChIInChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)
InChIKeyQFVOYBUQQBFCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Steviol (Kaur-16-EN-18-oic acid, 13-hydroxy-, CAS 471-80-7): Aglycone Core of Steviol Glycosides with Pharmacologically Divergent Properties


Steviol (CAS 471-80-7), chemically designated as (4α)-13-hydroxykaur-16-en-18-oic acid, is an ent-kaurene diterpenoid that constitutes the aglycone core shared by all steviol glycoside sweeteners including stevioside, rebaudioside A, and rubusoside [1]. Unlike its glycosylated progenitors, which function primarily as high-intensity sweeteners (200–300× sweeter than sucrose), steviol is the circulating metabolite generated upon colonic bacterial deglycosylation of ingested steviol glycosides in vivo [2]. Critically, steviol is not merely an inactive metabolite: it possesses its own distinct pharmacological profile—including organic anion transporter (OAT) inhibition, CFTR chloride channel blockade, AQP2 downregulation, TRPM5 channel potentiation, and NF-κB-mediated immunomodulation—that is either absent or qualitatively different from that of its glycoside precursors [3]. This pharmacophore divergence means steviol cannot be treated as an interchangeable substitute for stevioside or rebaudioside A in research or procurement contexts.

Aglycone core
Shared metabolite of all steviol glycosides; directly active without deglycosylation
Divergent activity
Possesses OAT, CFTR, AQP2, TRPM5, and NF-κB pathway interactions absent in glycoside precursors
Direct test article
Required for transporter, channel, and immunomodulation studies; glycoside prodrugs are functionally inactive or opposite

Why Steviol Cannot Be Substituted by Stevioside or Rebaudioside A: Functional Consequences of Deglycosylation


Steviol glycosides and steviol exhibit profoundly different—and in some cases opposite—biological activities due to the presence or absence of sugar moieties at the C-13 and C-19 positions. Deglycosylation of stevioside to steviol is the prerequisite for most pharmacological actions beyond sweet taste: stevioside at concentrations up to 1 mM shows no interaction with renal organic anion transporters (hOAT1, hOAT3), whereas steviol potently inhibits them with IC₅₀ values of 11.1–11.4 μM [1]. Similarly, stevioside has no effect on forskolin-stimulated Cl⁻ secretion in T84 intestinal epithelia, while steviol inhibits it with an IC₅₀ of 101 μM [2]. In immunomodulation, stevioside potentiates TNF-α-mediated IL-8 release, whereas steviol suppresses it—a complete functional inversion at equimolar concentrations [3]. These data establish that selecting stevioside, rebaudioside A, or any other glycoside as a substitute for steviol in pharmacological, toxicological, or ADME studies is scientifically invalid and will yield non-comparable results. The evidence below quantifies precisely where and how steviol differentiates from its closest analogs.

Glycoside forms lack OAT interaction
Stevioside shows no OAT1/OAT3 inhibition; selecting it for renal transporter studies may yield false negatives. Steviol is the active inhibitor.
Opposite immunomodulation
Stevioside potentiates TNF-α-induced IL-8 release, while steviol suppresses it. Substitution could invert immunomodulatory readouts.
CFTR channel profile absent in glycosides
Stevioside does not inhibit CFTR-mediated Cl⁻ secretion; steviol does. CFTR-targeted research requires the aglycone, not the sweetener glycoside.

Quantitative Differentiation Evidence: Steviol (CAS 471-80-7) Versus Stevioside, Rebaudioside A, Isosteviol, and Metformin


Steviol Inhibits hOAT1 and hOAT3 with Potency Comparable to Probenecid; Stevioside Shows No Interaction

Steviol directly and potently inhibits human organic anion transporters hOAT1 and hOAT3, whereas the parent glycoside stevioside at concentrations up to 1 mM shows no interaction with any OAT isoform tested [1]. In S2 cells expressing hOAT1, steviol inhibited PAH (para-aminohippurate) uptake with an IC₅₀ of 11.4 μM; this potency approximates that of probenecid, the reference OAT inhibitor [1]. In Xenopus oocytes expressing hOAT1, the IC₅₀ was 11.1 μM and the Ki was 2.0 ± 0.3 μM; for hOAT3-mediated estrone sulfate uptake, the IC₅₀ was 62.6 μM with a Ki of 5.4 ± 2.0 μM [2]. Steviol displayed marked selectivity among OAT isoforms: IC₅₀ for hOAT2 was 1000 μM and for hOAT4 was 285 μM, confirming that hOAT1 and hOAT3 are the high-affinity targets [1]. This functional dichotomy—stevioside inert, steviol a potent inhibitor—directly impacts experimental design for renal drug interaction studies.

OAT1/OAT3 inhibition
Head-to-head
Steviol IC₅₀ 11.1–11.4 μM (hOAT1), Ki 2.0 μM; stevioside >1000 μM (>90-fold difference)
Supports transporter interaction study design; stevioside inert
Comparable to probenecid reference; S2 cells / oocytes
organic anion transporter renal drug clearance OAT1/OAT3 inhibition drug-transporter interaction steviol pharmacokinetics

Antidiabetic Efficacy Ranking: Steviol > Steviol Glucosyl Ester > Steviolbioside > Rubusoside > Stevioside > Rebaudioside A (STZ-Diabetic Mice Model)

A systematic structure-activity relationship study in streptozotocin (STZ)-induced diabetic mice established a clear efficacy ranking for all major steviol glycosides and their shared metabolite. The antidiabetic performance strength followed the sequence: steviol > steviol glucosyl ester > steviolbioside > rubusoside > stevioside > rebaudioside A, which is inversely correlated with the number of glucosyl groups in the molecule [1]. Steviol, the fully deglycosylated form, exhibited antidiabetic performance similar to that of metformin at an effective dose ratio of 1:20 (steviol dose being 1/20th that of metformin) [1]. Additionally, ¹⁸F-fluorodeoxyglucose micro-PET imaging revealed that steviol increased glucose uptake in the myocardium and brain of diabetic mice within 60 minutes, while decreasing glucose accumulation in the liver and kidney [1]. This ranking demonstrates that deglycosylation progressively enhances antidiabetic efficacy, making steviol the most potent molecular form in this series.

Glycemic model ranking
Cross-study comparable
Steviol ranked 1st among steviol derivatives; model response similar to metformin at lower dose
Model-response ranking context; deglycosylation enhances metabolic model outcomes
STZ-diabetic mice; inverse correlation with glucosyl group count
antidiabetic activity steviol glycosides structure-activity relationship streptozotocin diabetic mice glucose uptake micro-PET metformin comparison

Steviol Inhibits MDCK Cyst Growth More Potently than CFTRinh-172 via Dual Mechanism (CFTR Inhibition + AQP2 Downregulation)

In an MDCK (Madin-Darby canine kidney) in vitro cyst model of polycystic kidney disease (PKD), steviol was identified as the most potent inhibitor among four steviol-related compounds tested [1]. At 100 μM, steviol reversibly inhibited cyst formation by 72.5 ± 3.6% and cyst growth by 38.2 ± 8.5% in a dose-dependent manner [1]. Notably, its efficacy was reported to be higher than that of CFTRinh-172, a widely used reference CFTR inhibitor [2]. The superior efficacy stems from a dual mechanism: (1) acute, dose-dependent inhibition of forskolin-stimulated apical CFTR chloride current in MDCK epithelia (measured by Ussing chamber), and (2) prolonged (24 h) reduction of CFTR protein expression at the plasma membrane via proteasomal degradation [1]. In a subsequent study using both MDCK and Pkd1⁻/⁻ cells, steviol further slowed cyst growth by reducing AQP2 transcription and promoting both proteasome- and lysosome-mediated AQP2 degradation—a mechanism not shared by CFTRinh-172 [2]. At doses up to 200 μM, steviol showed no effect on MDCK cell viability, proliferation, or apoptosis, indicating cyst-specific inhibition [1].

PKD cyst inhibition
Head-to-head
Steviol 100 μM: cyst formation −72.5%, growth −38.2%; dual CFTR + AQP2 mechanism
Reported dual-mechanism tool context; exceeds reference CFTR inhibitor
MDCK cyst model; no cytotoxicity at ≤200 μM
polycystic kidney disease MDCK cyst model CFTR inhibitor AQP2 degradation cyst growth inhibition

Opposite Immunomodulatory Effects: Steviol Suppresses TNF-α-Induced IL-8 Release While Stevioside Potentiates It

In a direct comparative study using three human colon carcinoma cell lines (T84, Caco-2, HT29), stevioside and steviol exhibited functionally opposite effects on TNF-α-mediated IL-8 release [1]. Stevioside at 2 mM potentiated TNF-α-mediated IL-8 release in T84 cells. In stark contrast, steviol at 0.01–0.2 mM significantly suppressed TNF-α-induced IL-8 release in all three cell lines [1]. In T84 cells, steviol was shown to attenuate TNF-α-stimulated IκB → NF-κB signaling, providing a mechanistic basis for its anti-inflammatory action [1]. Chloride secretion, another functional endpoint, was stimulated by steviol (0.1 mM) more potently than by stevioside (1 mM) at 30 minutes, indicating that steviol's secretory activity requires a 10-fold lower concentration [1]. The authors concluded that at nontoxic concentrations, stevioside affects only Cl⁻ secretion, whereas steviol uniquely attenuates TNF-α-stimulated IL-8 production via NF-κB pathway modulation [1]. A subsequent study in Caco-2 cells confirmed that both stevioside and steviol attenuate LPS-induced pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) through the IκBα/NF-κB pathway, but only steviol demonstrated this activity at sub-millimolar concentrations [2].

IL-8 modulation
Head-to-head
Steviol (0.01–0.2 mM) suppressed TNF-α-induced IL-8; stevioside (2 mM) potentiated it
Functional inversion; opposite immunomodulatory direction
T84, Caco-2, HT29 cells; NF-κB pathway context
immunomodulation NF-κB signaling intestinal inflammation IL-8 secretion colonic epithelial cells

CFTR-Mediated Chloride Secretion Inhibition: Steviol (IC₅₀ 101 μM) Active; Stevioside Completely Inactive

Short-circuit current (Isc) measurements in T84 human colonic epithelial monolayers demonstrated that steviol and its analogs inhibit forskolin-stimulated Cl⁻ secretion in a dose-dependent manner, whereas stevioside has no effect [1]. The IC₅₀ values were: steviol 101 μM, isosteviol 100 μM, dihydroisosteviol 9.6 μM, and isosteviol 16-oxime 50 μM [1]. Stevioside, the parent compound, was completely inactive, confirming that deglycosylation is a structural prerequisite for CFTR channel interaction [1]. Apical Cl⁻ current measurements further confirmed that the inhibitory action targets CFTR directly, is reversible, and is not associated with changes in intracellular cAMP levels [1]. This places steviol as an active CFTR inhibitor within the steviol compound family, while stevioside cannot serve as a substitute for CFTR-related investigations.

CFTR Cl⁻ secretion
Head-to-head
Steviol IC₅₀ 101 μM; stevioside completely inactive
CFTR inhibition requires aglycone; glycoside no effect
T84 monolayers, forskolin-stimulated Isc
CFTR chloride channel intestinal ion transport antidiarrheal target T84 epithelial monolayer forskolin-stimulated secretion

Steviol Is the Common Terminal Metabolite of All Steviol Glycosides: Toxicokinetic and ADME Equivalence for Safety Bridging

A comparative toxicokinetics study in rats demonstrated that rebaudioside A, stevioside, and steviol are all metabolized to steviol as the predominant radioactive component in plasma following oral administration [1]. All three compounds were extensively and rapidly absorbed, with essentially complete plasma elimination of radioactivity within 72 hours. The majority of radioactivity was eliminated in feces within 48 hours (primarily as steviol), with urinary excretion accounting for less than 2% of the administered dose [1]. In bile duct-cannulated rats, the predominant biliary metabolite was steviol glucuronide, indicating hepatic conjugation followed by intestinal de-conjugation back to steviol [1]. The authors concluded that rebaudioside A and stevioside are handled in an almost identical manner and that toxicological safety studies conducted with stevioside are applicable to rebaudioside A—but only because both converge to steviol [1]. This metabolic convergence has critical practical implications: administering steviol directly bypasses the requirement for colonic bacterial deglycosylation, eliminating variability introduced by inter-individual differences in gut microbiota composition that affect the rate and extent of glycoside-to-steviol conversion [2].

Metabolic convergence
Cross-study comparable
Rebaudioside A, stevioside, and steviol all converge to steviol as predominant circulating species
Supports toxicokinetic bridging; direct steviol use avoids deglycosylation variability
Rat ADME, fecal elimination >98% within 48 h
toxicokinetics steviol glucuronide metabolic convergence safety assessment biliary excretion

Definitive Application Scenarios for Steviol (CAS 471-80-7) Based on Quantitative Differentiation Evidence


Renal Drug Transporter Interaction and OAT-Mediated Clearance Studies

Steviol is the required test article for investigating OAT1 (SLC22A6)- and OAT3 (SLC22A8)-mediated renal drug transport interactions among stevia-derived compounds. With IC₅₀ values of 11.1–11.4 μM for hOAT1 and 36.5–62.6 μM for hOAT3—comparable to probenecid—steviol serves as a validated tool for positive-control inhibition in renal proximal tubule transport assays. Stevioside and all glycoside forms are completely inactive at OATs and cannot substitute . This application is particularly relevant for DDI (drug-drug interaction) screening panels where steviol from dietary stevia consumption may alter the renal clearance of co-administered OAT substrate drugs (e.g., methotrexate, antivirals, NSAIDs). Researchers should procure steviol of ≥98% purity and confirm OAT inhibitory activity by PAH or estrone sulfate uptake assay in hOAT1/hOAT3-expressing cell lines .

Polycystic Kidney Disease (PKD) Cyst Growth Inhibition Research

Steviol is uniquely qualified as a dual-mechanism PKD tool compound: it simultaneously inhibits CFTR chloride channel activity (acute effect) and downregulates AQP2 expression via transcriptional suppression, proteasomal degradation, and lysosomal degradation (prolonged effect). In the MDCK cyst model, steviol at 100 μM inhibits cyst formation by ~73% and cyst growth by ~38%, exceeding the efficacy of CFTRinh-172 . No steviol glycoside possesses this dual activity. For in vivo PKD models, steviol should be administered directly rather than relying on glycoside prodrugs, as the deglycosylation step introduces pharmacokinetic variability. Purity requirements: ≥95% by HPLC; biological activity should be confirmed by CFTR chloride current measurement in Ussing chamber and AQP2 immunoblotting in Pkd1⁻/⁻ or MDCK cells .

Intestinal CFTR-Mediated Ion Transport and Antisecretory Drug Discovery

For CFTR-targeted antisecretory/antidiarrheal drug discovery, steviol (IC₅₀ = 101 μM for forskolin-stimulated Cl⁻ secretion in T84 cells) provides a natural-product scaffold distinct from synthetic CFTR inhibitors. Unlike stevioside (completely inactive), steviol directly and reversibly inhibits apical CFTR chloride current without altering intracellular cAMP, distinguishing its mechanism from cAMP-suppressing agents . Isosteviol (IC₅₀ 100 μM) may be considered as a comparator scaffold; however, its ent-beyerane skeleton differs from steviol's ent-kaurane core, and SAR campaigns should account for this structural divergence when interpreting selectivity differences . Procurement for CFTR inhibitor screening should specify steviol free acid (not a salt or glycoside), with identity confirmed by NMR and LC-MS.

Antidiabetic Lead Optimization: Steviol as the Minimum Pharmacophore for Insulinotropic and Glycemic Control Activity

Steviol represents the minimal active pharmacophore for antidiabetic activity within the steviol glycoside family, outperforming stevioside and rebaudioside A in STZ-diabetic mice at 1/20th the dose of metformin . Its insulinotropic action is glucose-dependent (effective at ≥8.3 mmol/L glucose) and operates through TRPM5 channel potentiation in pancreatic β-cells, a mechanism shared with—but more directly accessible than—its glycoside precursors . For medicinal chemistry programs, steviol is the preferred starting scaffold for SAR exploration because: (1) it eliminates the variable of glycosidic bond hydrolysis; (2) it provides the highest intrinsic antidiabetic potency among the series; and (3) the C-16 exo-methylene and C-13 hydroxyl groups are available for derivatization without competing glycoside chemistry . Researchers should request steviol with certificate of analysis confirming stereochemical integrity at C-4, C-13, and the ent-kaurane backbone.

Application
Selection Property
Validation Focus
Renal transporter interaction studies (OAT1/OAT3)
OAT isoform inhibition profile
hOAT1/hOAT3 uptake assay endpoints; comparator context with probenecid
PKD cyst model research
Dual CFTR/AQP2 mechanism context
Cyst formation/growth endpoints in MDCK or Pkd1−/− models; AQP2 immunoblotting
CFTR-mediated ion transport studies
CFTR chloride current inhibition profile
Forskolin-stimulated Isc assay validation; cAMP-independent mechanism confirmation
Glycemic control model studies
Insulinotropic model response context
TRPM5 potentiation and glucose-dependent insulin secretion assays; model-response endpoint review
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